6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
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Description
6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Scientific Research Applications
Genotoxicity and Pharmacological Potential
- Genotoxicity and Potential in Obesity Treatment : A study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a potent 5-HT2C agonist similar in structure to the compound , reveals its potential in the treatment of obesity. However, the study also highlights its genotoxicity, where it was found to be bioactivated to a reactive intermediate binding DNA. This suggests a cautionary approach in its application (Kalgutkar et al., 2007).
Structural and Electronic Properties
- Anticonvulsant Drug Structure Analysis : Research on the structural and electronic properties of related anticonvulsant compounds, such as 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, provides insights into the inclination of the phenyl ring and delocalization of the piperidine nitrogen lone pair. This could be relevant for understanding the behavior of similar compounds like 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one (Georges et al., 1989).
Antiviral and Analgesic Applications
- Antirhinovirus Compound : A compound structurally akin to the one , 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, demonstrates significant inhibitory effects on rhinoviruses, indicating potential antiviral applications (Andries et al., 2005).
- Analgesic and Anti-Inflammatory Agents : Mannich bases of Arylpyridazinones, closely related to the compound, have been synthesized and found to possess notable analgesic and anti-inflammatory properties. This could suggest similar applications for this compound (Gökçe et al., 2005).
G Protein-Biased Dopaminergics
- Potential in Dopaminergic Therapeutics : Research into the development of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, which shares similarities with the compound , indicates a promising avenue for creating novel therapeutics targeting dopamine D2 receptors (Möller et al., 2017).
Radiochemical Studies
- Serotonergic Neurotransmission Studies : The compound [18F]p-MPPF, which is structurally related, has been used in PET studies for understanding serotonergic neurotransmission, suggesting a potential application of similar compounds in neuroimaging and neuroscience research (Plenevaux et al., 2000).
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-13-4-2-12(3-5-13)19-8-10-20(11-9-19)16(22)14-6-7-15(21)18-17-14/h2-7H,8-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBNKQOEMANEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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